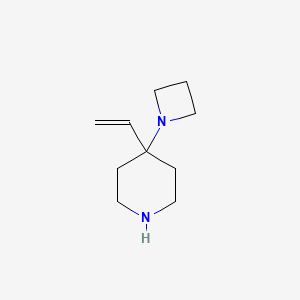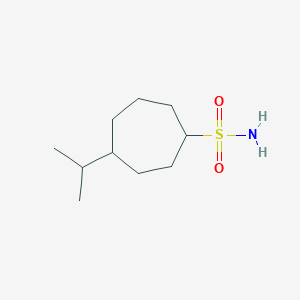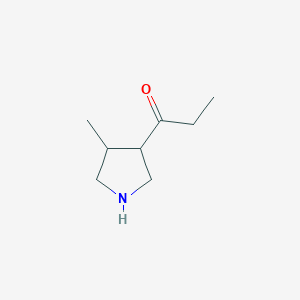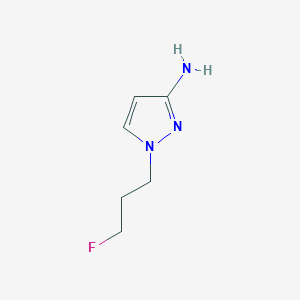
4-(Azetidin-1-yl)-4-ethenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-1-yl)-4-ethenylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings. These structures are significant in medicinal chemistry due to their unique properties and potential applications in drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-4-ethenylpiperidine typically involves the formation of the azetidine ring followed by its integration with the piperidine structure. One common method involves the use of aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale aza-Michael additions and subsequent purification processes. The scalability of these reactions is crucial for producing sufficient quantities for research and potential pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Azetidin-1-yl)-4-ethenylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
4-(Azetidin-1-yl)-4-ethenylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-1-yl)-4-ethenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form stable interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine part of the compound.
Piperidine: A six-membered nitrogen-containing ring, similar to the piperidine part of the compound.
Oxetane: Another four-membered ring but with an oxygen atom instead of nitrogen.
Uniqueness: 4-(Azetidin-1-yl)-4-ethenylpiperidine is unique due to the combination of azetidine and piperidine rings in a single molecule. This dual-ring structure provides a unique set of chemical and biological properties that are not present in compounds containing only one of these rings .
Propriétés
Formule moléculaire |
C10H18N2 |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4-(azetidin-1-yl)-4-ethenylpiperidine |
InChI |
InChI=1S/C10H18N2/c1-2-10(12-8-3-9-12)4-6-11-7-5-10/h2,11H,1,3-9H2 |
Clé InChI |
ZLLZTGRYFGONFX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCNCC1)N2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13175323.png)
![2-[5-(Aminomethyl)thiophen-2-yl]acetic acid](/img/structure/B13175329.png)

![6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13175347.png)


![Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13175365.png)
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13175373.png)

![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)


![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
